![molecular formula C15H13N3O3S3 B2947608 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide CAS No. 81958-35-2](/img/structure/B2947608.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide, also known as BZS-SA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and proliferation. Specifically, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This can prevent cancer cells from spreading and invading surrounding tissues.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide has been found to exhibit a range of other interesting biochemical and physiological effects. For example, studies have shown that 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide can inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. This could have potential applications in the treatment of conditions such as glaucoma and epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for investigating the mechanisms of cancer cell growth and proliferation. However, one limitation of using 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide is that it can be difficult to synthesize, which can limit its availability for research purposes.
Future Directions
There are many potential future directions for research involving 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide. One promising area of investigation is in the development of new cancer treatments based on this compound. Another potential direction is in the investigation of the compound's effects on other physiological systems, such as the nervous system. Overall, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide is a promising compound that has the potential to lead to new discoveries in the field of scientific research.
Synthesis Methods
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide can be achieved through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 2-mercaptobenzothiazole with 4-aminobenzenesulfonamide in the presence of acetic anhydride and triethylamine. This results in the formation of the intermediate compound 2-(4-aminophenylsulfanyl)-1,3-benzothiazole, which is then reacted with acetic anhydride and acetic acid to yield the final product, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of investigation has been in the field of cancer research. Studies have shown that 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide exhibits potent anti-cancer activity, particularly against breast cancer cells. This makes it a potential candidate for the development of new cancer treatments.
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S3/c16-24(20,21)11-7-5-10(6-8-11)17-14(19)9-22-15-18-12-3-1-2-4-13(12)23-15/h1-8H,9H2,(H,17,19)(H2,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMHYPLEYPJPGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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